3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde
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Overview
Description
3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde is an organic compound with the molecular formula C12H16O4 It is a derivative of benzaldehyde, featuring ethoxy and hydroxypropoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and hydroxypropoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: 3-Ethoxy-4-(3-hydroxypropoxy)benzoic acid.
Reduction: 3-Ethoxy-4-(3-hydroxypropoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: A closely related compound with similar chemical properties but lacking the hydroxypropoxy group.
4-Hydroxybenzaldehyde: Another related compound with a simpler structure, used in various chemical syntheses.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavoring agent with structural similarities.
Uniqueness
3-Ethoxy-4-(3-hydroxypropoxy)benzaldehyde is unique due to the presence of both ethoxy and hydroxypropoxy groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
656810-09-2 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde |
InChI |
InChI=1S/C12H16O4/c1-2-15-12-8-10(9-14)4-5-11(12)16-7-3-6-13/h4-5,8-9,13H,2-3,6-7H2,1H3 |
InChI Key |
FJVZNSMDTOOFBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCCO |
Origin of Product |
United States |
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